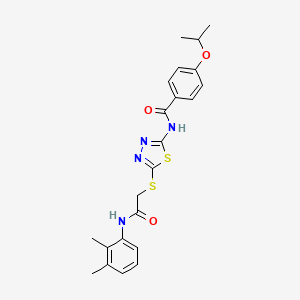

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C22H24N4O3S2 and its molecular weight is 456.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazole and thiophene derivatives, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, including hydrogen bonding and π-π stacking . The presence of the 2,3-dimethylphenyl group and the thiadiazol ring could potentially enhance the compound’s binding affinity to its targets .

Biochemical Pathways

Compounds with similar structures have been reported to interact with various biochemical pathways, influencing a wide range of biological processes .

Pharmacokinetics

The presence of the isopropoxy group and the thiadiazol ring could potentially enhance the compound’s bioavailability and metabolic stability .

Result of Action

Compounds with similar structures have been reported to exhibit a wide range of biological activities, suggesting that this compound could potentially influence a variety of molecular and cellular processes .

Action Environment

Factors such as ph, temperature, and the presence of other biomolecules could potentially influence the compound’s action .

Activité Biologique

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide is a complex organic compound with a unique structure that suggests potential applications in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound's structure includes:

- A thiadiazole ring , known for its diverse biological activities.

- An isopropoxybenzamide moiety , which may enhance its interaction with biological targets.

- A dimethylphenylamino group , contributing to its lipophilicity and potential bioactivity.

Biological Activity Overview

This compound has been linked to various biological activities, particularly in the fields of oncology and antimicrobial research. The following table summarizes the observed activities:

The mechanisms by which this compound exerts its effects are not fully elucidated but may involve:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes related to cancer progression.

- Receptor Binding : The structural features suggest potential interactions with various biological receptors.

- Cell Membrane Penetration : The mesoionic nature of thiadiazole allows these compounds to cross cellular membranes effectively.

Case Studies and Research Findings

Research on thiadiazole derivatives has demonstrated a broad spectrum of pharmacological properties. For instance:

- A study indicated that thiadiazole derivatives could significantly inhibit cancer cell proliferation and induce apoptosis in vitro .

- Another investigation highlighted the antimicrobial efficacy of related compounds against both Gram-positive and Gram-negative bacteria .

Future Directions for Research

Given the promising preliminary findings regarding the biological activity of this compound, further research is warranted. Potential areas include:

- In Vitro and In Vivo Studies : To validate anticancer and antimicrobial properties.

- Mechanistic Studies : To explore the specific pathways affected by this compound.

- Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced efficacy and reduced toxicity.

Applications De Recherche Scientifique

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds similar to N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide exhibit significant anticancer properties. For instance, studies have shown that similar thiadiazole derivatives can inhibit key signaling pathways involved in cell proliferation and survival, such as the phosphoinositide 3 kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways. These pathways are critical for tumor growth and metastasis.

2. Enzyme Inhibition

The compound may also function as an inhibitor of specific metalloenzymes. Research on related compounds has demonstrated their ability to inhibit carbonic anhydrase isoforms associated with tumor progression . The inhibition of these enzymes can lead to reduced tumor viability and enhanced apoptosis in cancer cells.

3. Antimicrobial Properties

Thiadiazole derivatives have been studied for their antimicrobial activity against various pathogens. The unique structural attributes of this compound suggest potential applications in combating bacterial infections.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions requiring precise control over reaction conditions such as temperature and pH to achieve high yields. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are utilized for monitoring synthesis progress and confirming product identity.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of thiadiazole derivatives against breast cancer cell lines (MCF-7). The results indicated that these compounds could induce apoptosis through modulation of apoptotic markers such as Bax and Bcl-2 . this compound's structure suggests it may exhibit similar or enhanced activity.

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, derivatives with similar structural motifs were tested against carbonic anhydrase isoforms II and IX. The results showed potent inhibition with IC50 values ranging from 16.1 nM to 598.2 nM for tumor-associated isoforms . This highlights the potential of this compound in therapeutic applications targeting these enzymes.

Propriétés

IUPAC Name |

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S2/c1-13(2)29-17-10-8-16(9-11-17)20(28)24-21-25-26-22(31-21)30-12-19(27)23-18-7-5-6-14(3)15(18)4/h5-11,13H,12H2,1-4H3,(H,23,27)(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCTWYZFMZNTSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)OC(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.